molecular formula C24H27N7O5S B12365761 Ctps1-IN-2

Ctps1-IN-2

Cat. No.: B12365761
M. Wt: 525.6 g/mol
InChI Key: WVCJRTCHVUNXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ctps1-IN-2 is a highly specific inhibitor of CTP synthase 1 (CTPS1), an enzyme that plays a crucial role in the de novo synthesis of cytidine triphosphate (CTP) from uridine triphosphate (UTP). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of multiple myeloma and other cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ctps1-IN-2 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. Key considerations include the selection of solvents, catalysts, and reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Ctps1-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

Scientific Research Applications

Ctps1-IN-2 has a wide range of scientific research applications:

Mechanism of Action

Ctps1-IN-2 exerts its effects by selectively inhibiting CTPS1, an enzyme responsible for converting UTP to CTP. This inhibition disrupts the de novo synthesis of CTP, leading to a depletion of CTP pools in cells. The resulting imbalance in nucleotide levels triggers cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ctps1-IN-2 is unique due to its high specificity for CTPS1 over CTPS2, making it a valuable tool for studying the distinct roles of these enzymes in nucleotide biosynthesis. Its selective inhibition of CTPS1 offers potential therapeutic advantages by minimizing off-target effects and systemic toxicity .

Properties

Molecular Formula

C24H27N7O5S

Molecular Weight

525.6 g/mol

IUPAC Name

4-[2-(cyclopropylsulfonylamino)pyrimidin-4-yl]-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]oxane-4-carboxamide

InChI

InChI=1S/C24H27N7O5S/c1-2-36-21-15-25-14-18(28-21)16-3-6-20(27-13-16)30-22(32)24(8-11-35-12-9-24)19-7-10-26-23(29-19)31-37(33,34)17-4-5-17/h3,6-7,10,13-15,17H,2,4-5,8-9,11-12H2,1H3,(H,26,29,31)(H,27,30,32)

InChI Key

WVCJRTCHVUNXST-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CN=C1)C2=CN=C(C=C2)NC(=O)C3(CCOCC3)C4=NC(=NC=C4)NS(=O)(=O)C5CC5

Origin of Product

United States

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